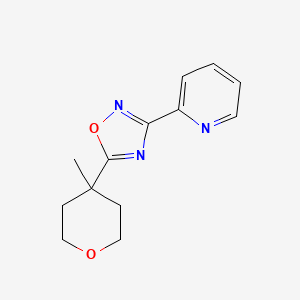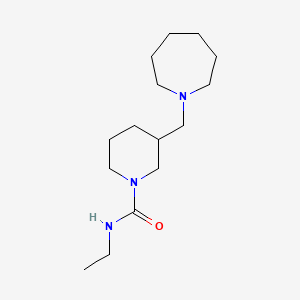
5-(4-Methyloxan-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methyloxan-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole, also known as MOPO, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This molecule has unique properties that make it a promising candidate for various research fields, including medicinal chemistry and drug discovery.
Wirkmechanismus
The mechanism of action of 5-(4-Methyloxan-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole is not fully understood, but it is believed to act as a potent inhibitor of various enzymes and proteins. 5-(4-Methyloxan-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole has been shown to inhibit the activity of certain kinases and phosphatases, which play important roles in various cellular processes. This inhibition can lead to changes in cell signaling pathways, which can ultimately affect cell growth and survival.
Biochemical and Physiological Effects:
5-(4-Methyloxan-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 5-(4-Methyloxan-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. 5-(4-Methyloxan-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole has also been shown to have neuroprotective effects, which could make it a promising candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(4-Methyloxan-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole is its unique structure, which makes it a promising candidate for drug discovery. 5-(4-Methyloxan-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole has been shown to have high potency and selectivity, which can be beneficial in the development of targeted therapies. However, 5-(4-Methyloxan-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole also has limitations, including its low solubility and stability, which can make it difficult to work with in the laboratory.
Zukünftige Richtungen
There are many potential future directions for 5-(4-Methyloxan-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole research. One area of interest is the development of 5-(4-Methyloxan-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole derivatives with improved properties, such as solubility and stability. Another area of interest is the identification of specific targets for 5-(4-Methyloxan-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole inhibition, which could lead to the development of more targeted therapies. Additionally, further studies are needed to fully understand the mechanism of action of 5-(4-Methyloxan-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole and its potential applications in various research fields.
Synthesemethoden
The synthesis of 5-(4-Methyloxan-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole involves a multi-step process that begins with the reaction of 4-methyl-4-penten-2-ol with hydrazine hydrate to form 4-methyloxan-4-ylhydrazine. This intermediate is then reacted with pyridine-2-carboxylic acid to form 5-(4-Methyloxan-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole. The synthesis of 5-(4-Methyloxan-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole has been optimized to provide high yields and purity.
Wissenschaftliche Forschungsanwendungen
5-(4-Methyloxan-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use in medicinal chemistry and drug discovery. 5-(4-Methyloxan-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole has been identified as a potential lead compound for the development of novel drugs for various diseases, including cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
5-(4-methyloxan-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-13(5-8-17-9-6-13)12-15-11(16-18-12)10-4-2-3-7-14-10/h2-4,7H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBSGMFTLQRULW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)C2=NC(=NO2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methyloxan-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[[1-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)amino]cyclopentyl]methyl]carbamate](/img/structure/B7574228.png)
![N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7574245.png)
![[(E)-2-(1,3-benzothiazol-2-yl)-1-[4-(dimethylamino)phenyl]ethenyl] 4-(dimethylamino)benzoate](/img/structure/B7574253.png)
![(6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7574259.png)
![1-(3,4-Difluorophenyl)-2-[2-(4-methylpyrazol-1-yl)ethylamino]ethanol](/img/structure/B7574266.png)
![N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-ethylsulfanylpyridine-3-carboxamide](/img/structure/B7574286.png)
![N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7574293.png)
![2-[3-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)propyl]-1,3-benzoxazole](/img/structure/B7574297.png)
![3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7574308.png)

![4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide](/img/structure/B7574322.png)


